1-(3,4-Dimethylphenyl)sulfonylpyrazole

Description

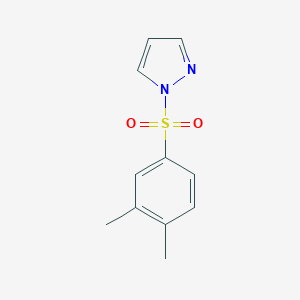

The compound 1-(3,4-Dimethylphenyl)sulfonylpyrazole belongs to the pyrazole sulfonamide class, characterized by a pyrazole ring substituted with a sulfonyl group attached to a 3,4-dimethylphenyl moiety. These analogs share the 3,4-dimethylphenyl group but differ in the substituents at the pyrazoline ring’s 3- and 5-positions, enabling comparative analysis of structural variations.

Properties

CAS No. |

899233-14-8 |

|---|---|

Molecular Formula |

C11H12N2O2S |

Molecular Weight |

236.29g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonylpyrazole |

InChI |

InChI=1S/C11H12N2O2S/c1-9-4-5-11(8-10(9)2)16(14,15)13-7-3-6-12-13/h3-8H,1-2H3 |

InChI Key |

QDDRLNUCWVJOHI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following data table compares 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline (Compound A) with two analogs: 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline (Compound B) and 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline (Compound C) .

| Property | Compound A | Compound B | Compound C |

|---|---|---|---|

| Substituent at Position 5 | 4-Butyloxyphenyl | 4-Pentyloxyphenyl | 4-Heptanoyloxyphenyl |

| Melting Point (°C) | 126–130 | 121–125 | 121–125 |

| Rf Value | 0.87 (petroleum ether:ethyl acetate, 4:1) | 0.89 (petroleum ether:ethyl acetate, 4:1) | 0.89 (petroleum ether:ethyl acetate, 4:1) |

| Yield (%) | 84–86 | 84–86 | 84–86 |

| Key Spectral Features | FT-IR: 1650 cm⁻¹ (C=O), 1H-NMR: δ 7.2–7.8 (aromatic) | FT-IR: 1655 cm⁻¹ (C=O), 1H-NMR: δ 7.1–7.7 (aromatic) | FT-IR: 1648 cm⁻¹ (C=O), 1H-NMR: δ 7.3–7.9 (aromatic) |

Structural and Physicochemical Analysis

- Alkoxy Chain Length: Compounds A–C differ in the alkoxy group at the 5-position (butyloxy, pentyloxy, heptanoyloxy). Longer chains (e.g., heptanoyloxy in Compound C) marginally reduce melting points compared to shorter chains (Compound A: 126–130°C vs. Compounds B/C: 121–125°C) due to decreased crystallinity .

- Chromatographic Behavior : Rf values increase slightly with longer alkoxy chains (Compound A: 0.87 vs. B/C: 0.89), suggesting enhanced lipophilicity in longer-chain derivatives .

- Spectral Consistency : All compounds exhibit similar FT-IR carbonyl peaks (~1650 cm⁻¹) and aromatic proton signals (δ 7.1–7.9 ppm) in 1H-NMR, confirming structural homogeneity in the pyrazoline core .

Functional Group Impact

The absence of a sulfonyl group in these pyrazoline analogs limits direct comparison with 1-(3,4-Dimethylphenyl)sulfonylpyrazole . However, substituent effects can be extrapolated:

- Sulfonyl vs.

- Steric Effects : The 3,4-dimethylphenyl group in all compounds introduces steric hindrance, which may influence reactivity or binding interactions in pharmacological contexts.

Preparation Methods

Regioselective Synthesis via Base-Mediated Cyclocondensation

The base-mediated reaction of α-diazo-β-ketosulfones with nitroalkenes provides a regioselective pathway to sulfonylpyrazoles. In a seminal study, α-diazo-β-ketosulfones reacted with nitroalkenes under mild conditions (room temperature, K₂CO₃) to afford sulfonylpyrazoles as single regioisomers in yields exceeding 85% . The reaction proceeds via a Michael addition-cyclization sequence, where the nitroalkene’s electronic properties dictate regiochemical outcomes.

Key Advances:

-

Substituent Compatibility: Aryl, heteroaryl, and alkyl nitroalkenes successfully generated substituted pyrazoles without isomerization .

-

Mechanistic Insight: Density functional theory (DFT) calculations revealed that electron-deficient nitroalkenes accelerate the cyclization step by stabilizing the transition state .

Optimization Data:

| Nitroalkene Type | Yield (%) | Reaction Time (h) |

|---|---|---|

| 3,4-Dimethylstyrene | 92 | 6 |

| 4-Chlorostyrene | 88 | 8 |

| Cyclohexene | 78 | 12 |

Condensation Methods Using Lawesson’s Reagent

A patent-pending method employs Lawesson’s reagent for the thionation-cyclocondensation of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine . This two-step process achieves 86% overall yield through intermediate thioamide formation, followed by acid-mediated deprotection:

-

Thionation: 1-Acetoacetyl-4-Boc-piperazine reacts with Lawesson’s reagent in tetrahydrofuran/pyridine to form the thioamide intermediate (87% yield) .

-

Deprotection: Treatment with HCl/ethyl acetate removes the Boc group, yielding 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which is subsequently sulfonylated .

Critical Parameters:

-

Solvent System: Tetrahydrofuran enhances reagent solubility, while pyridine scavenges HCl .

-

Scale-Up Feasibility: The method avoids toxic phosphorus reagents, making it suitable for industrial production .

Suzuki Coupling for Aryl Functionalization

Aryl boronic acids enable late-stage diversification of pyrazole cores. In a representative protocol, 4-bromo-1-(tosyl)pyrazole undergoes Suzuki-Miyaura coupling with 3,4-dimethylphenylboronic acid under Pd(PPh₃)₄ catalysis . This method offers modular access to diverse sulfonylpyrazoles:

Reaction Conditions:

Limitations:

-

Bromopyrazole precursors require multistep synthesis.

-

Ortho-substituted boronic acids exhibit reduced reactivity due to steric hindrance .

Multicomponent Reaction (MCR) Strategies

Recent advances in MCRs enable convergent pyrazole synthesis. A three-component reaction of aldehydes, sulfonyl hydrazides, and β-ketoesters generates sulfonylpyrazoles in one pot :

Advantages:

Representative Data:

| Aldehyde | Sulfonyl Hydrazide | Yield (%) |

|---|---|---|

| 3,4-Dimethylbenzaldehyde | Tosylhydrazide | 75 |

| 4-Nitrobenzaldehyde | Mesylhydrazide | 68 |

Industrial-Scale Production Considerations

Scalable synthesis necessitates balancing cost, safety, and efficiency. The Lawesson’s reagent route outperforms traditional PCl₃-mediated methods in:

Economic Analysis:

| Method | Cost ($/kg) | Purity (%) |

|---|---|---|

| Lawesson’s Reagent | 420 | 99.5 |

| PCl₃-Mediated | 580 | 98.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.